N-(5-Amino-2-fluorophenyl)-2-methylbenzamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The molecular formula C₁₄H₁₃FN₂O indicates a molecular composition consisting of fourteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The calculated molecular weight of 244.26 daltons reflects the cumulative atomic masses of these constituent elements. The Chemical Abstracts Service registry number 926213-33-4 provides unique identification for this specific molecular entity within chemical databases.
The structural formula reveals an amide linkage connecting a 2-methylbenzoyl group to a 5-amino-2-fluorophenyl aniline derivative. The systematic name emphasizes the spatial arrangement of substituents, with the amino group positioned meta to the fluorine atom on the phenyl ring. The molecular descriptor registry number MFCD09046670 serves as an additional identifier within the MDL Information Systems database. The SMILES notation O=C(NC1=CC(N)=CC=C1F)C2=CC=CC=C2C provides a linear representation of the molecular connectivity, enabling computational analysis and database searching.
The molecular architecture incorporates both aromatic ring systems connected through the characteristic amide functional group. The presence of the electron-withdrawing fluorine substituent and electron-donating amino group creates a unique electronic environment that influences the overall molecular properties. The methyl group attached to the benzoyl ring introduces steric considerations that affect conformational preferences and intermolecular interactions.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of benzamide derivatives provides crucial insights into solid-state molecular arrangements and intermolecular interactions. Studies of structurally related compounds have demonstrated that benzamide molecules typically adopt trans conformations of the amide N-H and C=O bonds. The crystal structures of related 2-methylbenzamide derivatives reveal specific geometric parameters that may be applicable to understanding the solid-state behavior of this compound.
Research on similar benzamide compounds has shown that the amide group commonly exhibits dihedral angles ranging from 40 to 45 degrees with respect to both aromatic ring systems. These studies indicate that the conformation of the N-H bond tends to be syn to ortho-substituents in the aniline ring, while the C=O bond adopts a syn orientation relative to ortho-methyl substituents in the benzoyl ring. The relatively small dihedral angles between aromatic rings in these structures suggest significant conjugation effects.
The molecular packing arrangements in benzamide crystals are typically stabilized by N-H···O hydrogen bonding interactions that form extended chain structures. The presence of the amino group in the 5-position of the phenyl ring provides additional hydrogen bonding sites that may influence crystal packing patterns. The fluorine substituent can participate in weak C-H···F interactions that contribute to overall crystal stability. X-ray diffraction studies of related compounds have been conducted at low temperatures, typically between 120 K and 170 K, using molybdenum K-alpha radiation.
Structural determination protocols for benzamide derivatives commonly employ intrinsic phasing methods using SHELXT software for structure solution. Refinement procedures utilize SHELXL software with appropriate graphical interfaces for optimization of atomic positions and thermal parameters. The crystallographic analysis typically includes examination of Hirshfeld surfaces to understand intermolecular contact patterns and packing efficiencies.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays multiple overlapping signals corresponding to the substituted phenyl and methylbenzoyl ring systems. The amino group protons appear as a characteristic broad singlet in the aliphatic region, while the amide N-H proton exhibits a distinctive downfield chemical shift due to the electron-withdrawing nature of the carbonyl group.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework. The carbonyl carbon appears at characteristic downfield chemical shifts around 165-170 parts per million, while aromatic carbons display signals in the 120-140 parts per million range. The fluorine-bearing carbon exhibits characteristic coupling patterns and chemical shift perturbations that provide definitive identification of the substitution pattern. The methyl carbon attached to the benzoyl ring appears as a distinct upfield signal with appropriate multiplicity patterns.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecule. The amide carbonyl stretching frequency appears in the 1650-1680 inverse centimeters region, while N-H stretching vibrations occur around 3300-3500 inverse centimeters. The amino group exhibits distinctive N-H stretching and bending modes that can be differentiated from the amide N-H vibrations. Aromatic C-H stretching frequencies appear around 3000-3100 inverse centimeters, while C-F stretching modes are observed in the 1000-1300 inverse centimeters range.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methyl radical to form ions at mass-to-charge ratio 229, and cleavage of the amide bond to generate characteristic benzoyl and aniline-derived fragments. The presence of fluorine influences fragmentation pathways and isotope patterns that aid in structural confirmation.
Tautomeric and Conformational Isomerism
The structural flexibility of this compound encompasses both conformational and potential tautomeric considerations that influence its overall molecular behavior. The amide functional group exhibits restricted rotation around the C-N bond due to partial double bond character arising from resonance contributions. This restriction results in distinct conformational preferences that affect the spatial relationships between the aromatic ring systems and substituent groups.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the amide C-N bond and the bonds connecting the aromatic rings to the amide moiety. The trans arrangement of the amide N-H and C=O bonds represents the thermodynamically favored conformation in most environments. The dihedral angles between the aromatic rings and the amide plane significantly influence the overall molecular geometry and electronic properties.
The amino group at the 5-position of the phenyl ring introduces additional conformational considerations through its pyramidal geometry and potential for hydrogen bonding interactions. The electron pair on the amino nitrogen can participate in intramolecular hydrogen bonding with the fluorine substituent or the amide carbonyl oxygen, depending on the overall molecular conformation. These interactions can stabilize specific conformational arrangements and influence the dynamic behavior of the molecule in solution.
Tautomeric equilibria involving the amino group are generally not significant under normal conditions due to the stability of the aromatic system. However, the presence of the electron-withdrawing fluorine substituent and the electron-donating methyl group creates an electronic asymmetry that may influence the distribution of electron density within the aromatic ring. Computational studies using density functional theory methods can provide detailed insights into the relative energies of different conformational arrangements and the barriers to interconversion between them.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-4-2-3-5-11(9)14(18)17-13-8-10(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWHMXUSMTJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitro-2-fluoroaniline.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid, yielding 5-amino-2-fluoroaniline.
Acylation: The final step involves the acylation of 5-amino-2-fluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s fluorine and amino groups distinguish it from analogs:
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Shares the 2-methylbenzamide group but replaces the 5-amino-2-fluorophenyl with an anthracenyl moiety.
- N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide (CAS 926218-09-9): Substitutes fluorine with methoxy at the 2-position.
- 5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide: Features dual fluorine substituents, increasing electron-withdrawing effects and possibly enhancing metabolic stability in pharmaceutical contexts .
Spectroscopic Characterization
Key spectral data for comparison:
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.25 g/mol. The structural features include an amino group, a fluorine atom, and a methylbenzamide moiety, which are crucial for its biological activity.
This compound interacts with various biological targets, primarily enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could bind to receptors, influencing signaling pathways that regulate various physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated its effectiveness against several cancer cell lines:
These results suggest that the compound exhibits moderate to significant anti-proliferative activity across multiple cancer types.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies reported the following minimum inhibitory concentration (MIC) values against various pathogens:
These findings indicate that the compound possesses notable antibacterial and antifungal activities.
Case Studies
-
Anticancer Efficacy in Mouse Models :
A study investigated the antitumor efficacy of this compound in mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent against solid tumors . -
Inhibition of Enzymatic Activity :
Research focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. The results showed that it effectively reduced the activity of key enzymes involved in glycolysis and nucleotide synthesis, further supporting its role as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, and how can purity be optimized?
A two-step approach is typically employed:
- Step 1 : Coupling 2-methylbenzoic acid with 5-amino-2-fluorophenylamine via an activating agent (e.g., EDCl/HOBt) to form the amide bond.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >98% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure via H NMR (e.g., aromatic protons at δ 6.8–7.6 ppm) and LC-MS (expected [M+H] at m/z 259.1).
Q. How should researchers characterize the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow crystals via slow evaporation in a DMSO/water mixture.
- Use SHELX-2018 for structure solution and refinement . Key parameters: space group , unit cell dimensions Å, Å, Å, and final -factor <0.04. Validate hydrogen bonding (N–H···O) and torsional angles using Coot and Mercury software.
Q. What spectroscopic techniques are critical for confirming its structural integrity?
- NMR : NMR (δ -115 ppm for aromatic F) and NMR (amide carbonyl at ~168 ppm).
- FT-IR : Amide I band (~1650 cm) and N–H stretch (~3300 cm).
- HRMS : Exact mass confirmation (theoretical 258.1008 Da; experimental 258.1005 ± 0.0003 Da).
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Controlled assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed amide bonds under acidic conditions) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC values from triplicate experiments.
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : Use SwissADME or QikProp to estimate logP (~2.1), aqueous solubility (-3.2 log mol/L), and CYP450 inhibition (CYP3A4: Ki = 8.2 µM).
- Molecular docking : AutoDock Vina to model interactions with targets like SARS-CoV-2 PLpro (binding energy < -7.5 kcal/mol) .
Q. How can solubility challenges be addressed in in vitro studies?
- Co-solvents : Use DMSO (<0.1% v/v) or β-cyclodextrin inclusion complexes (20 mM stock in PBS).
- pH adjustment : Solubility increases at pH <4 (amine protonation) or pH >10 (amide deprotonation) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (PDI <0.2, size ~150 nm) for sustained release.
Q. What strategies mitigate toxicity in preclinical models?
- Metabolic screening : Identify hepatotoxic metabolites via microsomal incubation (CYP2D6-mediated oxidation) .
- Dose optimization : Conduct MTD studies in rodents (e.g., 50 mg/kg/day in Sprague-Dawley rats).
- Structural analogs : Replace the 2-methyl group with trifluoromethyl to reduce off-target effects .
Q. How can degradation pathways be analyzed under stressed conditions?
- Forced degradation : Expose to 0.1 M HCl (40°C, 24 hrs) or UV light (254 nm, 48 hrs).
- LC-MS/MS analysis : Identify major degradants (e.g., 5-amino-2-fluorophenol via amide hydrolysis) .
- Kinetic modeling : Calculate (time for 10% degradation) using Arrhenius plots (E ~45 kJ/mol).
Methodological Challenges and Solutions
Q. Why do crystallographic R-factors vary between studies, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
